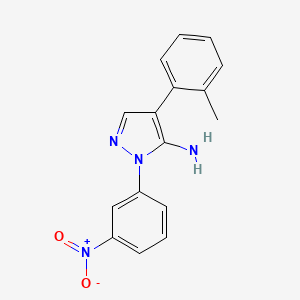
4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine" is a chemical entity that appears to be related to a class of compounds that have been the subject of various synthetic and structural studies. These compounds typically contain a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and are often substituted with various phenyl groups and other functional groups such as nitro, amino, and ester groups.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been described, indicating the reactivity of nitropyridine groups with substituted phenyl groups in the presence of triethylamine . Additionally, the synthesis and crystal structure of a compound with a pyrazole ring substituted with a 3-nitrophenyl group have been determined, suggesting possible synthetic routes for related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine" has been characterized using various techniques. X-ray analysis has been used to determine the crystal structure of a related compound, revealing the orthogonal arrangement of the phenyl ring with the nitro substituent and the cis/cis arrangement of ester groups . Furthermore, the molecular geometries of Schiff bases derived from related pyrazolone compounds have been determined by single crystal X-ray study, indicating the existence of these compounds in the amine-one tautomeric form in the solid state .
Chemical Reactions Analysis
The reactivity of compounds containing the pyrazole ring has been explored in several studies. For example, the reaction of 3-methyl-1-phenyl-2-pyrazoline-4,5-dione with malononitrile and subsequent reactions with various amines have been reported, demonstrating the potential for substitution reactions at the pyrazole ring . These reactions can lead to the formation of a variety of substituted pyrazolones, which may undergo further cyclization reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine" are not directly reported, related compounds have been characterized in terms of their physical and chemical behavior. The crystal structure analysis provides insights into the solid-state arrangement and potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties . Additionally, spectroscopic studies, including IR, NMR, and ESR, have been used to characterize the electronic structure and bonding environment of similar compounds, which are relevant to their chemical reactivity and properties .
Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
- Pyrazole derivatives like 4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine have been studied for their molecular structures, revealing insights into intramolecular hydrogen bonding and its effects on reactivity and cyclization processes. Specifically, the existence of intramolecular hydrogen bonds in such compounds was found to be a significant factor impacting their low reactivity (Szlachcic et al., 2020).
- The isomeric forms of related pyrazole derivatives have been analyzed, illustrating the formation of hydrogen-bonded sheets and chains, contributing to a better understanding of the molecular and electronic structure of these compounds (Portilla et al., 2007).
Synthesis and Reactivity
- The synthesis and reactions of cyclic oxalyl compounds with hydrazines or hydrazones have been explored, leading to various derivative compounds, thus highlighting the versatility and reactivity of pyrazole-based compounds (Şener et al., 2002).
- The preparation of novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives and their evaluation for antiviral activity against Herpes Simplex Virus type-1 (HSV-1) demonstrates the potential biomedical applications of pyrazole derivatives (Shamroukh et al., 2007).
Spectroscopic and Theoretical Investigations
- Azo Schiff bases of pyrazole derivatives have been synthesized and characterized, combining experimental spectroscopic data with theoretical calculations, thus providing insights into the structural and electronic properties of these compounds (Özkınalı et al., 2018).
Nonlinear Optical Studies
- The synthesis and characterization of derivatives like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have been conducted, revealing their stable molecular structure and the potential for nonlinear optical properties, which could have applications in the field of photonics and optoelectronics (Tamer et al., 2016).
Propriétés
IUPAC Name |
4-(2-methylphenyl)-2-(3-nitrophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-2-3-8-14(11)15-10-18-19(16(15)17)12-6-4-7-13(9-12)20(21)22/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYCIXVYRYVXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

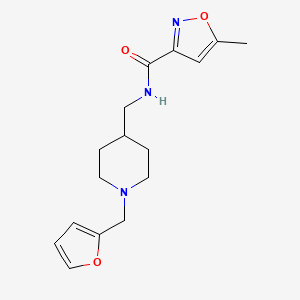
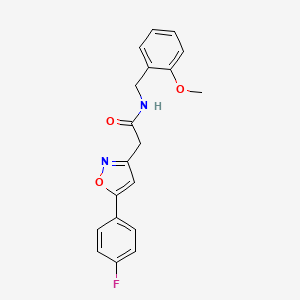

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)
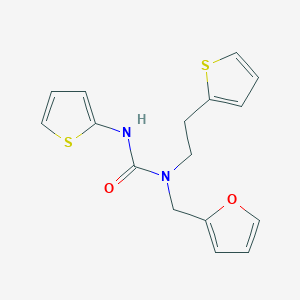
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
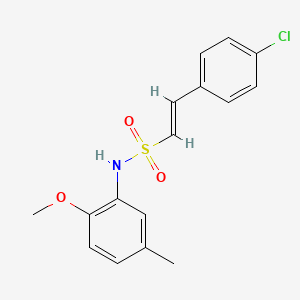

![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)